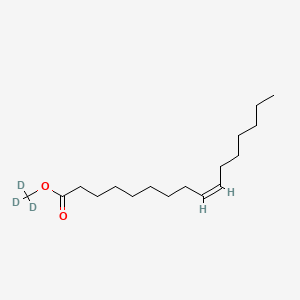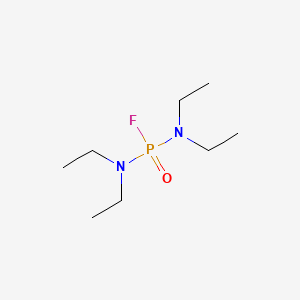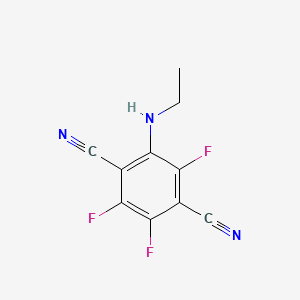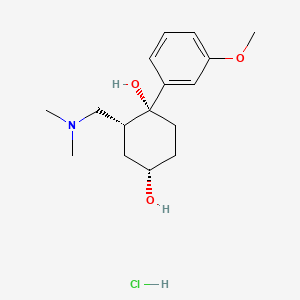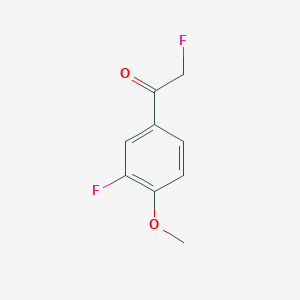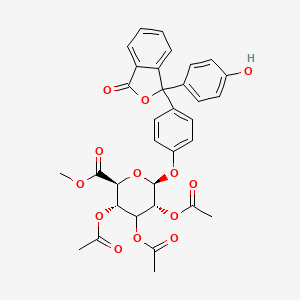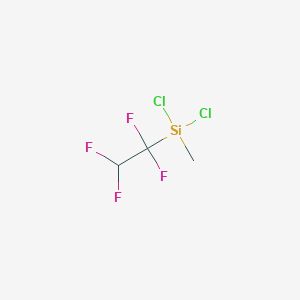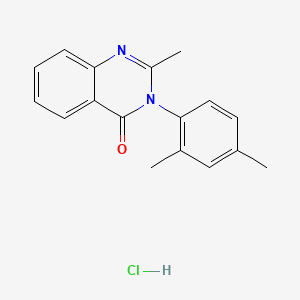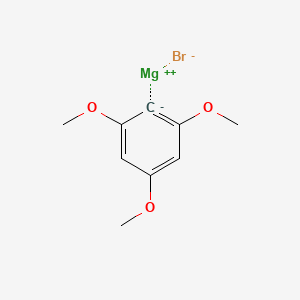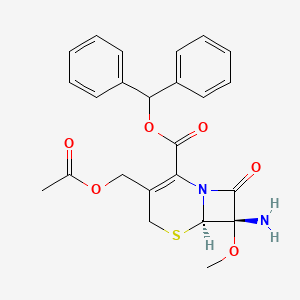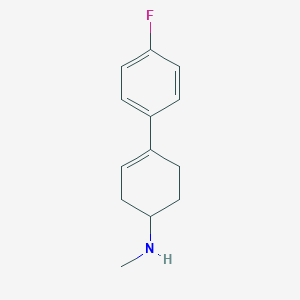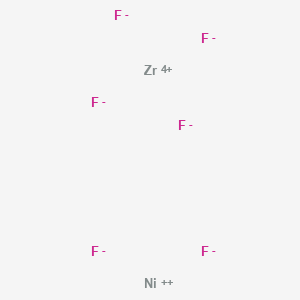
nickel(2+);zirconium(4+);hexafluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+);zirconium(4+);hexafluoride is a complex compound consisting of nickel, zirconium, and fluoride ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of nickel(2+);zirconium(4+);hexafluoride typically involves the reaction of nickel salts with zirconium salts in the presence of fluoride ions. One common method is the sol-gel process, where zirconium oxychloride is dissolved in ethanol and mixed with an organic acid to form a gel. This gel is then reacted with nickel sulfate and fluoride ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel processes or hydrothermal synthesis. These methods allow for the controlled formation of the compound with high purity and yield. The use of hydrous zirconium oxide as a precursor is also common in industrial settings .
化学反応の分析
Types of Reactions
Nickel(2+);zirconium(4+);hexafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: Fluoride ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state fluorides, while reduction reactions may yield lower oxidation state compounds.
科学的研究の応用
Nickel(2+);zirconium(4+);hexafluoride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and high-performance coatings
作用機序
The mechanism of action of nickel(2+);zirconium(4+);hexafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Nickel(2+);zirconium(4+);hexafluoride can be compared with other similar compounds, such as:
- Nickel(2+);titanium(4+);hexafluoride
- Nickel(2+);hafnium(4+);hexafluoride
- Nickel(2+);silicon(4+);hexafluoride
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of nickel and zirconium, which imparts distinct catalytic and material properties .
特性
CAS番号 |
30868-55-4 |
|---|---|
分子式 |
F6NiZr |
分子量 |
263.91 g/mol |
IUPAC名 |
nickel(2+);zirconium(4+);hexafluoride |
InChI |
InChI=1S/6FH.Ni.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChIキー |
SEDAPJDLQKVYGT-UHFFFAOYSA-H |
正規SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Ni+2].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
